1-(6-chloro-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide
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Overview
Description
1-(6-chloro-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide is a synthetic compound with the molecular formula C16H15ClN2O4 and a molecular weight of 334.76 g/mol This compound is characterized by the presence of a chromene ring substituted with a chlorine atom and a piperidine ring attached to a carboxamide group
Mechanism of Action
Target of Action
It is known that coumarin derivatives, which this compound is a part of, have been explored for activities including antibacterial , antifungal , anticancer , anti-HIV , and anti-inflammatory among others.
Mode of Action
Coumarin-chalcone hybrid molecules, which this compound is a part of, have been synthesized and evaluated for their antioxidant potential against 2,2-diphenyl-1-picrylhydrazyl (dpph) and hydroxyl radicals in scavenging assays . The ability to inhibit oxidative stress has been established as the prime mechanism in the treatment of several disease conditions .
Biochemical Pathways
It is known that coumarin derivatives have been intensively screened for different biological properties , suggesting that they may interact with multiple biochemical pathways.
Result of Action
It is known that certain coumarin-chalcone hybrid molecules exhibited significant antioxidant potential as compared to the standard drug (ascorbic acid) .
Action Environment
It is known that the synthesis of coumarin systems has been carried out in both classical and non-classical conditions, particularly under green conditions such as using green solvent and catalyst .
Preparation Methods
The synthesis of 1-(6-chloro-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromene Ring: The chromene ring can be synthesized through a cyclization reaction involving salicylaldehyde derivatives and appropriate reagents.
Chlorination: The chromene ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Coupling with Piperidine: The chlorinated chromene is coupled with piperidine-4-carboxamide under suitable conditions, often involving a base such as triethylamine and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial production methods may involve optimization of these steps to enhance yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
1-(6-chloro-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine atom.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the amide bond and formation of corresponding acids and amines
Scientific Research Applications
1-(6-chloro-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for biochemical studies.
Medicine: Research has indicated its potential antiviral activity, particularly against human cytomegalovirus and coronaviruses
Industry: It is used in the development of pharmaceuticals and agrochemicals due to its unique structural properties.
Comparison with Similar Compounds
1-(6-chloro-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide can be compared with other piperidine-4-carboxamide derivatives and chromene-based compounds:
Similar Compounds: Examples include 1-(6-Bromo-2-oxochromene-3-carbonyl)piperidine-4-carboxamide and 1-(6-Fluoro-2-oxochromene-3-carbonyl)piperidine-4-carboxamide.
Uniqueness: The presence of the chlorine atom and the specific arrangement of functional groups in this compound contribute to its distinct chemical and biological properties, making it a valuable compound for targeted research
Properties
IUPAC Name |
1-(6-chloro-2-oxochromene-3-carbonyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4/c17-11-1-2-13-10(7-11)8-12(16(22)23-13)15(21)19-5-3-9(4-6-19)14(18)20/h1-2,7-9H,3-6H2,(H2,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDYHCVGCCFPCLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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